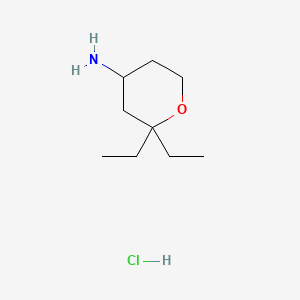
2,2-Diethyltetrahydropyran-4-amine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyltetrahydropyran-4-amine;hydrochloride is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of tetrahydropyran, a six-membered heterocyclic compound containing one oxygen atom. The compound is typically used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride can be achieved through several methods. One common approach involves the reaction of tetrahydropyran with diethylamine under acidic conditions to form the desired amine derivative. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process typically includes the use of catalysts to enhance reaction efficiency and yield. The final product is purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
2,2-Diethyltetrahydropyran-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
2,2-Diethyltetrahydropyran-4-amine;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
作用機序
The mechanism of action of 2,2-Diethyltetrahydropyran-4-amine;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2,2-Dimethyltetrahydropyran-4-amine;hydrochloride
- 2,2-Diethyltetrahydrofuran-4-amine;hydrochloride
- 2,2-Diethylpiperidine-4-amine;hydrochloride
Uniqueness
2,2-Diethyltetrahydropyran-4-amine;hydrochloride is unique due to its specific structural features, such as the presence of diethyl groups and the tetrahydropyran ring. These features confer distinct chemical properties and reactivity compared to similar compounds.
特性
分子式 |
C9H20ClNO |
|---|---|
分子量 |
193.71 g/mol |
IUPAC名 |
2,2-diethyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-9(4-2)7-8(10)5-6-11-9;/h8H,3-7,10H2,1-2H3;1H |
InChIキー |
HZEITVHEJZFJRU-UHFFFAOYSA-N |
正規SMILES |
CCC1(CC(CCO1)N)CC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Chloro-7-methylpyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13919338.png)
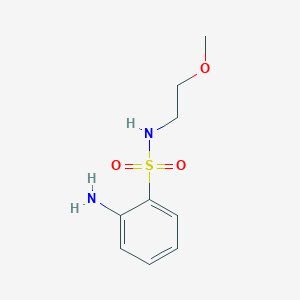
![2-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]ethanol;oxalic acid](/img/structure/B13919354.png)

![7h-Pyrrolo[2,3-d]pyrimidine-4-acetic acid](/img/structure/B13919365.png)
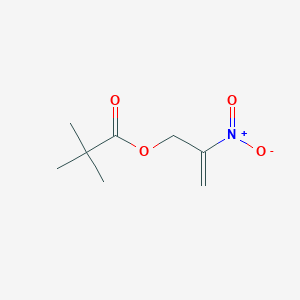

![5-Benzotriazol-1-ylmethyl-[1,3,4]oxadiazole-2-thiol](/img/structure/B13919383.png)
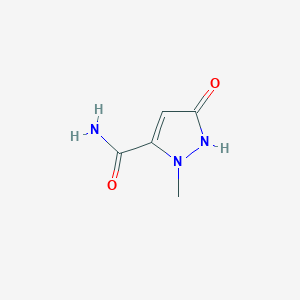
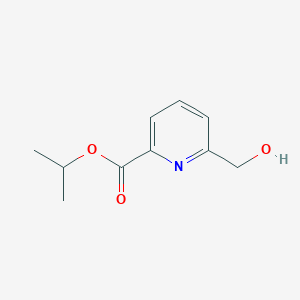


![Imidazo[1,2-B]pyridazine-7-carbonitrile](/img/structure/B13919418.png)
